

adrenochrome's role in the "adrenochrome hypothesis" of schizophrenia

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The Adrenochrome Hypothesis of Schizophrenia: A Technical Whitepaper

Abstract: The **adrenochrome** hypothesis of schizophrenia, first proposed in the 1950s, posited that the abnormal metabolism of adrenaline (epinephrine) into the psychotomimetic compound **adrenochrome** was a primary cause of the disorder. This document provides an in-depth technical guide to the core tenets of this hypothesis. It details the proposed biochemical pathways, summarizes the key experimental evidence and protocols as reported in the foundational literature, and presents the quantitative data that underpinned the theory. While the **adrenochrome** hypothesis has been largely superseded by other models, notably the dopamine hypothesis, it represents a seminal, if controversial, chapter in the history of biological psychiatry. Modern research into oxidative stress and specific genetic factors, such as defects in glutathione S-transferase, has renewed interest in some of the peripheral mechanisms first explored by the proponents of this hypothesis.

Historical Context and Core Tenets

In the early 1950s, psychiatrists Abram Hoffer and Humphry Osmond, struck by the structural similarity between the hallucinogen mescaline and the endogenous catecholamine adrenaline, proposed a biochemical basis for schizophrenia.[1] Their "adrenochrome hypothesis," first formally presented in 1954 by Hoffer, Osmond, and Smythies, was built on three core tenets[2] [3]:



- Abnormal Metabolism: In individuals with schizophrenia, adrenaline is excessively or abnormally oxidized in the body to form adrenochrome, a neurotoxic and psychotomimetic indole derivative.[4]
- Endogenous Psychotogen: **Adrenochrome** and its metabolites (e.g., adrenolutin) accumulate in the brain and interfere with neural function, producing the perceptual and thought disturbances characteristic of schizophrenia.[2]
- Therapeutic Intervention: The formation of **adrenochrome** could be prevented, or its effects reversed, by high doses of antioxidant vitamins, specifically niacin (vitamin B3) and vitamin C, which they claimed could be a therapeutic intervention for schizophrenia.

This hypothesis was one of the first comprehensive attempts to explain a major psychiatric disorder through a specific metabolic error, paving the way for future research in psychopharmacology.

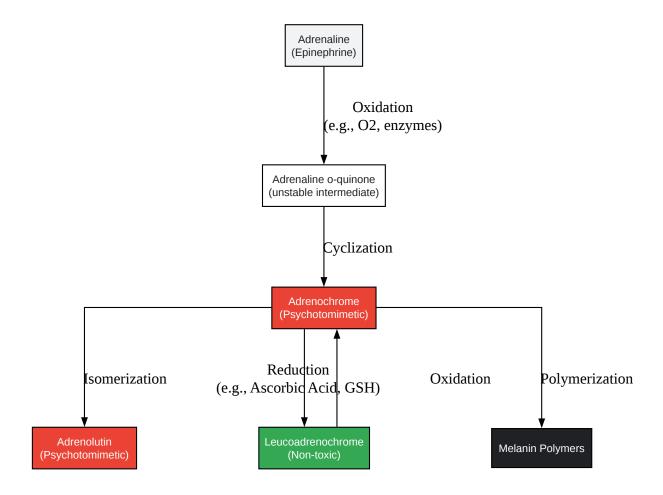
Proposed Biochemical Pathways

The central biochemical event in the hypothesis is the oxidative cyclization of adrenaline. This process can occur through auto-oxidation or be catalyzed by various enzymes, including cytochrome systems. The resulting compound, **adrenochrome**, is highly reactive and can undergo further transformations.

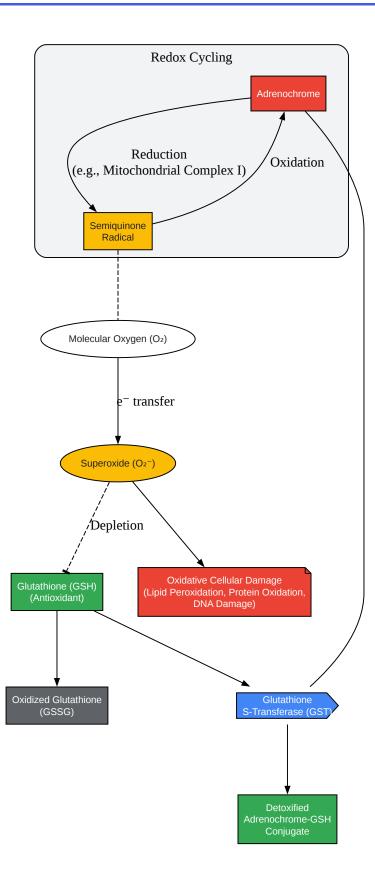
Adrenaline Oxidation and Metabolism

The primary proposed pathway involves the conversion of adrenaline into **adrenochrome**, which then exists in equilibrium with other derivatives such as the more stable adrenolutin and the non-toxic leucoadrenochrome.













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